2-(5-Methylthiazol-4-yl)ethyl acetate

Description

Contextualization within Thiazole (B1198619) Chemistry and Derivatives

Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom within their aromatic ring structure. globalresearchonline.net This ring system is a fundamental structural motif found in numerous natural and synthetic molecules, including vitamin B1 (thiamine). fabad.org.tr The aromatic nature of the thiazole ring, resulting from the delocalization of a lone pair of electrons from the sulfur atom to form a 6π-electron system, imparts significant stability and unique reactivity to these molecules. fabad.org.tr

Thiazole derivatives have garnered substantial attention from the scientific community due to their diverse and significant applications. fabad.org.tr In medicinal chemistry, the thiazole nucleus is a key component in a wide range of therapeutic agents, exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. globalresearchonline.netijpsjournal.com This biological versatility has made the synthesis and modification of thiazole derivatives a major focus in drug discovery and development. globalresearchonline.netnih.gov

Beyond pharmaceuticals, thiazoles are highly valued in the flavor and fragrance industry. Many thiazole derivatives are known for their potent and distinct aromas, often characterized by nutty, roasted, meaty, or green notes, making them essential components in the formulation of food additives and perfumes. chemimpex.com These compounds can be formed naturally in foods during processing through reactions like the Maillard reaction or the thermal degradation of sulfur-containing amino acids.

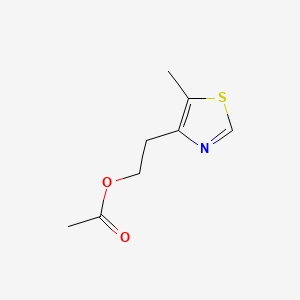

2-(5-Methylthiazol-4-yl)ethyl acetate (B1210297) belongs to this important class of molecules. It is a thiazole-derived ester featuring a thiazole ring substituted with a methyl group at position 5 and an ethyl acetate group at position 4. Its structure combines the stable, aromatic thiazole core with functional groups that influence its physicochemical properties and potential applications.

Table 1: Physicochemical Properties of 2-(5-Methylthiazol-4-yl)ethyl Acetate

| Property | Value |

|---|---|

| CAS Number | 94021-41-7 chemicalbook.com |

| Molecular Formula | C₈H₁₁NO₂S chemicalbook.comnih.gov |

| Molecular Weight | 185.24 g/mol chemicalbook.comnih.gov |

| Boiling Point | 275.2°C (at 760 mmHg) |

| Density | 1.174 g/cm³ |

Research Trajectories and Current Scope of Inquiry

Academic research concerning this compound, while not as extensive as for some other thiazole derivatives, follows trajectories aligned with the broader applications of this chemical class. The primary areas of investigation involve its synthesis, characterization, and potential utility as a flavor compound and a bioactive molecule.

Synthetic Chemistry: The synthesis of substituted thiazoles is a well-established field of organic chemistry. General methods often involve the Hantzsch thiazole synthesis, which typically includes the condensation of α-haloketones with thioamides. ijpsjournal.com Research into novel synthetic pathways for compounds like ethyl 2-amino-4-methylthiazole-5-carboxylate, a related structural analog, focuses on improving efficiency, yield, and reaction conditions, often employing one-pot procedures to streamline the process. tandfonline.comresearchgate.net While specific synthetic routes for this compound are not extensively detailed in prominent literature, its structure suggests that its synthesis would involve multi-step processes starting from simpler, commercially available precursors, likely involving the construction of the substituted thiazole ring followed by functional group manipulation to introduce the ethyl acetate side chain.

Biological Activity: A growing area of inquiry for thiazole derivatives is their potential biological activity. ijpsjournal.com Preliminary research indicates that this compound has demonstrated antioxidant properties, specifically the ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress. This finding opens up a research trajectory to explore its mechanism of action and potential applications in contexts where antioxidant effects are beneficial. The broader class of thiazole derivatives is extensively studied for a range of bioactivities, including antimicrobial and anticancer effects. nih.govnih.govmdpi.com Consequently, future research may involve screening this compound for similar therapeutic properties, leveraging its unique substitution pattern to potentially discover novel biological functions.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Thiamine |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| α-haloketones |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1,3-thiazol-4-yl)ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-8(9-5-12-6)3-4-11-7(2)10/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVQAYSAODWHDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)CCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00240242 | |

| Record name | 2-(5-Methylthiazol-4-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94021-41-7 | |

| Record name | 4-Thiazoleethanol, 5-methyl-, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94021-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Methylthiazol-4-yl)ethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094021417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-Methylthiazol-4-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-methylthiazol-4-yl)ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Procedural Development

The procedural development for synthesizing 2-(5-Methylthiazol-4-yl)ethyl acetate (B1210297) and its precursors has evolved from classical multi-step approaches to more streamlined modern techniques.

The foundational step in producing 2-(5-Methylthiazol-4-yl)ethyl acetate is the construction of the 4-methyl-5-(2-hydroxyethyl)thiazole (also known as Sulfurol or Thiamine Thiazole) intermediate. This core structure is often assembled using variations of the well-established Hantzsch thiazole (B1198619) synthesis.

One common pathway involves the condensation reaction between a compound containing a thioamide group and an α-haloketone or its equivalent. For instance, 4-methyl-5-(2-hydroxyethyl)thiazole can be synthesized by reacting thioformamide (B92385) with 3-chloro-3-acetylpropyl alcohol. google.com Another approach utilizes the reaction of 3-acetylpropanol with thiourea (B124793) under acidic conditions, followed by further transformation steps to yield the desired thiazole alcohol. google.comgoogle.com A similar condensation reaction between thioformamide and bromoacetopropanol in an acidic medium also yields the thiazole core. scentree.co

With the precursor alcohol, 4-methyl-5-(2-hydroxyethyl)thiazole, in hand, the final step is the formation of the acetate ester. This is typically accomplished through esterification. The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction is a reversible equilibrium process. chemguide.co.ukmasterorganicchemistry.com

The general equation for this reaction is: C₆H₉NOS + CH₃COOH ⇌ C₈H₁₁NO₂S + H₂O

To drive the equilibrium towards the product side and maximize the yield of this compound, an excess of one of the reactants (typically the more available and less expensive one, like acetic acid) can be used, or the water formed during the reaction can be removed. masterorganicchemistry.com

Transesterification is another viable method, where an existing ester is reacted with the thiazole alcohol in the presence of an acid or base catalyst to exchange the alcohol group. masterorganicchemistry.com For example, reacting 4-methyl-5-(2-hydroxyethyl)thiazole with ethyl acetate could yield the target compound.

A more direct and often faster method for converting the alcohol precursor to the final ester is through direct acetylation using more reactive acylating agents. This avoids the equilibrium limitations of Fischer esterification. Common reagents for this transformation include acetyl chloride and acetic anhydride (B1165640). chemguide.co.uk

The reaction of 4-methyl-5-(2-hydroxyethyl)thiazole with acetyl chloride is rapid and exothermic, producing the desired acetate and hydrogen chloride gas. The reaction with acetic anhydride is typically slower and may require gentle warming, but it forms the ester and acetic acid as a byproduct, which is less corrosive than HCl. chemguide.co.uk

Modern synthetic chemistry emphasizes efficiency, atom economy, and reduced environmental impact, leading to the development of one-pot and multicomponent reactions for synthesizing heterocyclic compounds like thiazoles. ijcce.ac.ir While a specific one-pot synthesis for this compound is not prominently documented, numerous studies demonstrate this strategy for other thiazole derivatives. These methods typically involve combining three or more starting materials in a single reaction vessel, where they react sequentially to form the final product without the need to isolate intermediates. nih.govacgpubs.org

For example, a common one-pot approach for thiazole synthesis involves the condensation of an α-halo carbonyl compound, a thiourea or thioamide, and a third component, such as a carbonyl compound or an anhydride. acgpubs.orgacs.org This strategy significantly reduces reaction time, simplifies workup procedures, and often leads to high yields. acgpubs.org A new and practical one-pot procedure for the synthesis of various 2-substituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate, N-bromosuccinimide, and thiourea derivatives has been described, highlighting the efficiency of this approach over traditional two-step methods. tandfonline.com

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and costs. Key parameters include the choice of catalyst and solvent.

The selection of an appropriate catalyst and solvent system is crucial for the efficient synthesis of the thiazole ring and for the subsequent esterification step.

For the Hantzsch-type synthesis of the thiazole core, the reaction is often carried out in polar solvents like ethanol (B145695) or dioxane to facilitate the dissolution of the reactants. nih.govnih.gov

In one-pot syntheses of thiazole derivatives, a variety of catalyst and solvent systems have been explored to enhance efficiency and yield. These modern approaches often employ heterogeneous or reusable catalysts to simplify product purification and improve the sustainability of the process.

Interactive Data Table: Catalyst and Solvent Systems in One-Pot Thiazole Syntheses

| Catalyst System | Solvent System | Reaction Type | Reference |

| NiFe₂O₄ Nanoparticles | Ethanol:Water (1:1) | Three-component reaction | acs.org |

| Trypsin from Porcine Pancreas | Ethanol | Chemoenzymatic multicomponent synthesis | nih.gov |

| Orthophosphoric Acid | Acetonitrile (B52724) | One-pot condensation | ijcce.ac.ir |

| No Catalyst (Neat) | None | Multicomponent approach | acgpubs.org |

| Triethylamine (TEA) | Dioxane | Three-component reaction | nih.gov |

For the esterification step, the choice of catalyst is critical.

Acid Catalysts : Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification. chemguide.co.uk Its role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. chemguide.co.uk

Driving Equilibrium : To optimize yield in Fischer esterification, using a large excess of the alcohol reactant can shift the equilibrium towards the product. masterorganicchemistry.com Alternatively, removing water as it forms, for example by using a Dean-Stark apparatus with a solvent like toluene, is a highly effective strategy. masterorganicchemistry.com

The solvent for esterification is often one of the reactants (e.g., an excess of the alcohol) or an inert solvent that allows for azeotropic removal of water. The choice depends on the scale of the reaction and the boiling points of the components.

Temperature and Reaction Time Optimization

The synthesis of thiazole derivatives, including esters like this compound, is highly dependent on the optimization of reaction parameters, primarily temperature and reaction time. While specific kinetic data for the direct synthesis of this exact compound is not extensively detailed in publicly available literature, general principles can be drawn from the synthesis of structurally similar thiazole carboxylates.

The formation of the thiazole ring, often achieved through Hantzsch thiazole synthesis or variations thereof, typically requires elevated temperatures to overcome the activation energy of the cyclization and condensation steps. For instance, the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, involves reacting ethyl 2-chloroacetoacetate with thiourea. Optimization of this reaction has shown that heating to temperatures between 60-70°C for a duration of 5 to 5.5 hours provides high yields. google.com Another protocol for a similar one-pot synthesis specifies heating to 80°C for 2 hours. tandfonline.com In the preparation of a more complex derivative, ethyl 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, the reaction mixture is heated to 80-85°C and maintained for five hours. google.com

These examples suggest that the optimal temperature for synthesizing thiazole esters generally lies in the range of 60-85°C. The reaction time is inversely related to the temperature; higher temperatures typically require shorter reaction times to achieve completion and minimize the formation of degradation byproducts. The precise optimization for this compound would involve balancing reaction rate and yield, with typical durations ranging from 2 to 6 hours.

Below is a table summarizing typical reaction conditions for the synthesis of related thiazole esters, which can serve as a guiding framework for optimizing the synthesis of this compound.

| Product | Reactants | Temperature (°C) | Reaction Time (hours) |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl 2-chloroacetoacetate, Thiourea | 60-70 | 5 - 5.5 |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl acetoacetate, NBS, Thiourea | 80 | 2 |

| Ethyl 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Isopropanol, Compound XIII, Ethyl 2-chloroacetoacetate | 80-85 | 5 |

Advanced Chemical Reactivity and Transformations

The chemical character of this compound is defined by its two primary functional components: the thiazole heterocycle and the ester moiety. This dual functionality allows for a diverse range of chemical transformations.

Oxidation Reactions of the Thiazole Heterocycle

The thiazole ring, while aromatic, is susceptible to oxidation, particularly at the sulfur atom. The outcome of the oxidation is highly dependent on the oxidizing agent and the reaction conditions. Strong oxidants can lead to the formation of thiazole N-oxides or even ring cleavage. For related thiazoline (B8809763) systems, reagents like potassium peroxymonosulfate (B1194676) (Oxone®) or meta-chloroperoxybenzoic acid (mCPBA) have been shown to cause ring-opening, yielding disulfide derivatives.

Controlled oxidation can yield synthetically useful intermediates. For example, treatment with peracetic acid can oxidize the sulfur atom to form a thiazole S-oxide or S,S-dioxide. These sulfoxides and sulfones are activated towards nucleophilic attack and can be used in further synthetic elaborations. The presence of the methyl group on the thiazole ring in this compound can also be a site for oxidation, potentially yielding a formyl or carboxyl group under harsh conditions, though this typically requires specific catalysts.

Reduction Chemistry of the Ester Moiety

The ester group of this compound can be selectively reduced to the corresponding primary alcohol, 2-(5-Methylthiazol-4-yl)ethanol. This transformation is a fundamental step in converting the acetate into other functional groups.

Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄), a powerful reagent capable of reducing most carbonyl compounds. However, its high reactivity can sometimes be a drawback if other reducible groups are present. A milder and often more selective approach involves the use of sodium borohydride (B1222165) (NaBH₄). While NaBH₄ alone is generally not reactive enough to reduce esters, its reactivity can be enhanced by the addition of a Lewis acid or a co-solvent. For instance, a mixed system of NaBH₄ with metal salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) in an alcohol or tetrahydrofuran (B95107) (THF) solvent is effective for reducing esters to alcohols under mild conditions. This method offers good selectivity, preserving the thiazole ring from reduction.

The resulting alcohol, 2-(5-Methylthiazol-4-yl)ethanol, is a valuable intermediate for synthesizing other derivatives through reactions such as etherification, further esterification with different carboxylic acids, or conversion to halides.

| Reducing Agent System | Substrate Type | Product | Typical Conditions |

| LiAlH₄ | Ester | Primary Alcohol | Diethyl ether or THF, 0°C to room temp. |

| NaBH₄ / LiCl | Thiazole ester | Thiazole alcohol | Methanol (B129727)/THF, reflux |

| NaBH₄ / CaCl₂ | Ester | Primary Alcohol | THF/alcohol, room temp. to 60°C |

Nucleophilic Substitution Reactions at the Acetate Position

The carbonyl carbon of the acetate group is electrophilic and susceptible to nucleophilic attack. This reactivity allows for the transformation of the ester into other functional groups, most notably through hydrolysis and transesterification.

Hydrolysis: The ester can be cleaved back to its constituent alcohol and carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or base. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis: Heating the ester with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) establishes an equilibrium between the ester and its hydrolysis products: 2-(5-Methylthiazol-4-yl)ethanol and acetic acid. libretexts.org The reaction is reversible.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process where the ester is heated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk The reaction yields 2-(5-Methylthiazol-4-yl)ethanol and the salt of the carboxylic acid (e.g., sodium acetate). This is often the preferred method for hydrolysis due to its irreversibility and generally cleaner reaction profile. chemguide.co.uk

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol and an acid catalyst would result in the formation of 2-(5-Methylthiazol-4-yl)ethyl methyl ester and ethanol. This process is typically an equilibrium and can be driven to completion by using a large excess of the reactant alcohol. researchgate.net

Cyclization and Condensation Reactions in Derivative Synthesis

The this compound molecule and its derivatives can serve as building blocks for the synthesis of more complex heterocyclic systems. The thiazole ring itself, along with the functionalized side chain, provides multiple reactive sites for cyclization and condensation reactions.

For instance, the alcohol derived from the reduction of the ester can be used in intramolecular cyclization reactions if another reactive group is introduced into the molecule. The active methylene (B1212753) group adjacent to the ester carbonyl could potentially participate in condensation reactions, such as the Claisen condensation, with other esters to form β-keto esters.

Furthermore, the thiazole ring can be a component in the construction of fused bicyclic systems. Thiazole derivatives are known precursors for the synthesis of thiazolo[5,4-d]thiazoles and other biologically active scaffolds like thiazolidinones. mdpi.comnih.gov The ethyl acetate side chain can be modified to introduce functionalities that can then react with the thiazole ring or be used to link the thiazole moiety to other molecular fragments, leading to the creation of novel compounds with potential applications in materials science and medicinal chemistry.

Advanced Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For 2-(5-Methylthiazol-4-yl)ethyl acetate (B1210297), both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its complex structure, which features a substituted thiazole (B1198619) ring linked to an ethyl acetate moiety.

Proton NMR (¹H NMR) spectroscopy provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons. The spectrum of 2-(5-Methylthiazol-4-yl)ethyl acetate is expected to show five distinct signals corresponding to the different sets of protons in the molecule. The ethyl group connecting the thiazole ring and the acetate group is characterized by two triplet signals, indicative of the coupling between the adjacent methylene (B1212753) (-CH₂) groups. The methyl group attached to the acetate and the methyl group on the thiazole ring are expected to appear as sharp singlet peaks due to the absence of adjacent protons. The lone proton on the thiazole ring also appears as a singlet. General chemical shift ranges for the acetate and thiazole ring protons are reported to be between δ 1.9–2.1 ppm and δ 6.5–8.5 ppm, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetate CH₃ | ~2.0 | Singlet | 3H |

| Thiazole-CH₃ | ~2.4 | Singlet | 3H |

| Thiazole-CH₂- | ~3.1 | Triplet | 2H |

| -CH₂-O- | ~4.3 | Triplet | 2H |

Note: Data are based on theoretical predictions and typical chemical shift values for similar functional groups.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a signal for each chemically unique carbon atom in the molecule. For this compound, eight distinct signals are expected, corresponding to its eight carbon atoms. The spectrum would clearly show the carbonyl carbon of the ester group at the low-field end (typically δ 160-180 ppm). The carbons of the thiazole ring would appear in the aromatic region, while the sp³-hybridized carbons of the methyl and methylene groups would be found at the high-field end of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetate CH₃ | ~21 |

| Thiazole-CH₃ | ~15 |

| Thiazole-CH₂- | ~29 |

| -CH₂-O- | ~64 |

| Thiazole C-5 | ~128 |

| Thiazole C-4 | ~148 |

| Thiazole C-2 | ~151 |

Note: Data are based on theoretical predictions and typical chemical shift values for similar functional groups.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. For this compound (C₈H₁₁NO₂S), HRMS is used to verify its composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The calculated mass for the protonated molecule [M+H]⁺ is approximately m/z 186.0538. The observation of an ion with this precise m/z value in an HRMS analysis would provide strong evidence for the assigned molecular formula.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Note: The calculated exact mass is based on the most abundant isotopes of the constituent elements.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. A strong absorption peak around 1740 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the acetate ester group. Additionally, absorption bands in the 1600–1500 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the thiazole ring.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2950-3000 | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1740 | C=O Stretch | Ester (Acetate) |

| ~1500-1600 | C=N / C=C Stretch | Thiazole Ring |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly effective method for the analysis of non-volatile compounds like this compound.

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a stationary phase that is nonpolar and a mobile phase that is polar. In this specific application, a Newcrom R1 column is used with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com The compound's retention time under these conditions serves as an identifier, while the peak area can be used for quantification and purity assessment. For applications requiring compatibility with mass spectrometry, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com

Table 5: HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC is crucial for determining the point of reaction completion by observing the consumption of starting materials and the formation of the product.

The principle of TLC involves spotting a small quantity of the reaction mixture onto a stationary phase, typically a glass or aluminum plate coated with a thin layer of silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). By capillary action, the eluent ascends the plate, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

For the synthesis of this compound, a common mobile phase is a mixture of non-polar and moderately polar solvents. A typical eluent system for this analysis is a 9:1 mixture of hexane (B92381) and ethyl acetate. The separation is visualized under UV light, as the thiazole ring is UV-active, or by using chemical stains.

The retention factor (Rƒ) is a key parameter calculated in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In a typical reaction, the starting material (e.g., 2-(5-methylthiazol-4-yl)ethanol) will have a different Rƒ value than the product, this compound, due to the change in polarity upon acetylation. By spotting the starting material, the reaction mixture, and a "co-spot" (a single spot containing both starting material and reaction mixture) on the same plate, a chemist can clearly track the transformation.

Table 1: Illustrative TLC Monitoring of Acetylation Reaction

| Lane | Description | Rƒ Value | Observation |

| 1 | Starting Material (SM) | 0.25 | A single spot corresponding to the more polar alcohol. |

| 2 | Reaction Mixture (t=2h) | 0.25, 0.60 | Two spots are visible, indicating incomplete reaction. |

| 3 | Co-Spot (SM + Rxn) | 0.25, 0.60 | Two distinct spots confirm the presence of both SM and product. |

| 4 | Reaction Mixture (t=6h) | 0.60 | A single spot indicates the complete consumption of the starting material. |

Note: Rƒ values are illustrative and depend on specific experimental conditions such as the exact solvent composition, temperature, and type of silica plate used.

Column Chromatography for Purification

Following the completion of a reaction, the crude product mixture often contains unreacted starting materials, reagents, and by-products. Column chromatography is a preparative technique used to separate and isolate the desired compound, in this case, this compound, from these impurities in high purity.

The principle is similar to TLC but on a much larger scale. A glass column is packed with a stationary phase, such as silica gel (typically 60–120 mesh). The crude product mixture is loaded onto the top of the column, and the mobile phase (eluent) is passed through the column under gravity or positive pressure (flash chromatography). Components of the mixture separate into bands as they travel down the column at different rates.

For the purification of this compound, a common method involves using a silica gel stationary phase with an ethyl acetate/hexane mixture as the eluent. A typical gradient might start with a low polarity eluent (e.g., 1:9 ethyl acetate:hexane) to elute non-polar impurities, with the polarity gradually increased (e.g., to 1:4 ethyl acetate:hexane) to elute the slightly more polar product. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

Table 2: Typical Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (60–120 mesh) |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane |

| Elution Method | Gradient elution, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing to a higher polarity (e.g., 20% ethyl acetate in hexane). |

| Loading Technique | Dry loading (adsorbing the crude product onto a small amount of silica gel) or direct liquid loading. |

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization. |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While chromatographic and spectroscopic techniques like NMR and mass spectrometry can establish the connectivity of atoms in a molecule, X-ray crystallography provides the ultimate, unambiguous determination of a compound's three-dimensional structure in the solid state. This technique is capable of precisely mapping the atomic positions, bond lengths, bond angles, and torsional angles within a molecule.

To perform this analysis, a high-quality single crystal of the compound must first be grown. The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, crystallographers can compute an electron density map of the molecule and, from that, build a precise 3D model of the atomic structure.

As of the current body of scientific literature, a definitive single-crystal X-ray structure for this compound has not been reported. However, should such a study be performed, it would provide invaluable information. For related thiazole derivatives, X-ray crystallography has been used to confirm molecular geometry and stereochemistry. nih.govnih.gov For this compound, the data would definitively confirm the planarity of the thiazole ring and reveal the conformation of the ethyl acetate side chain relative to the ring. It would also provide insight into the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern how the molecules pack together in a crystal lattice.

Table 3: Hypothetical Data Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Potential Information Gained |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | Precise lengths (Å) and angles (°) defining the repeating unit of the crystal. |

| Bond Lengths | Exact distances between bonded atoms (e.g., C-S, C=N, C-O bonds). |

| Bond Angles | Angles between adjacent bonds, confirming the geometry of the thiazole ring and acetate group. |

| Torsional Angles | Dihedral angles describing the conformation of the flexible ethyl acetate side chain. |

| Intermolecular Interactions | Identification of weak forces like C-H···O or C-H···N interactions that influence crystal packing. |

Investigations into Biological Activities and Biointeractions

Antioxidant Activity Research

Mechanisms of Free Radical Scavenging

Information regarding the specific mechanisms by which 2-(5-Methylthiazol-4-yl)ethyl acetate (B1210297) may scavenge free radicals has not been publicly documented.

Role of Electron Donation in Antioxidant Mechanisms

The capacity of 2-(5-Methylthiazol-4-yl)ethyl acetate to act as an electron donor in antioxidant processes has not been specifically investigated or reported in available research.

Antimicrobial Research

Similarly, dedicated research into the antimicrobial properties of this compound is limited. Although various thiazole (B1198619) derivatives have demonstrated antimicrobial effects, specific data on this compound's impact on microbial life is not available.

Effects on Bacterial Cell Wall Synthesis Pathways

There is no available research detailing the effects of this compound on the pathways of bacterial cell wall synthesis.

Disruption of Microbial Metabolic Processes

The potential for this compound to disrupt the metabolic processes of microbes has not been a subject of published scientific inquiry.

Neuroprotective Potential Studies

Studies specifically evaluating the neuroprotective potential of this compound are not found in the public research domain. While related thiazole compounds have been explored for neuroprotective effects, this specific derivative has not been a documented subject of such investigations.

Mitigation of Oxidative Stress in Neuronal Systems

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a significant factor in the pathology of various neurodegenerative diseases. elifesciences.org Mitochondria are a primary source of ROS, and their dysfunction can lead to neuronal damage and death. nih.gov Consequently, compounds that can mitigate oxidative stress are of considerable interest for neuroprotection.

Research into methylthiazole derivatives has indicated their potential to protect against oxidative stress in neuronal environments. Specifically, studies involving this compound have shown that it can exert protective effects against oxidative stress within neuronal cultures. This neuroprotective capacity is attributed to the compound's ability to scavenge free radicals, thereby neutralizing harmful reactive species and protecting cells.

A structurally related compound, 2-(4-Methylthiazol-5-yl) ethyl nitrate (B79036) hydrochloride (W1302), has also demonstrated significant neuroprotective effects in various in vitro models, including against oxygen-glucose deprivation-induced neuronal damage. nih.govnih.gov This further supports the potential of the methylthiazole scaffold in combating neuronal oxidative stress. nih.gov The mechanism often involves the preservation of mitochondrial function, which is crucial for neuronal health. nih.govnih.gov

Table 1: Observed Neuroprotective Effects of Methylthiazole Derivatives

| Compound Class | Observed Effect | Experimental Model | Potential Mechanism | Reference |

|---|---|---|---|---|

| This compound | Protection against oxidative stress | Neuronal Cultures | Free radical scavenging | |

| 4-Methylthiazole (B1212942) (MZ) Derivatives | Protection against oxygen-glucose deprivation and excitotoxicity | Primary Neurons | GABAA receptor potentiation, rescue of mitochondrial function | nih.gov |

| 2-(4-Methylthiazol-5-yl) ethyl nitrate hydrochloride (W1302) | Protection against oxygen-glucose deprivation-induced damage | In Vitro Neuronal Damage Models | Modulation of oxidative stress, NO-dependent signaling | nih.govnih.gov |

Exploration of Cellular Protective Pathways

The neuroprotective effects of antioxidant compounds are often mediated through the activation of endogenous cellular defense pathways. A primary regulator of the cellular response to oxidative stress is the transcription factor NRF2 (nuclear factor erythroid 2-related factor 2). nih.govnih.gov Under conditions of stress, NRF2 translocates to the nucleus and induces the expression of a wide array of antioxidant and detoxification enzymes, establishing a robust cytoprotective state. nih.gov While direct studies linking this compound to NRF2 are limited, the observed antioxidant activity suggests that modulation of this pathway is a plausible mechanism of action.

Another critical signaling pathway involved in cellular protection, inflammation, and survival is the nuclear factor kappa B (NF-κB) pathway. Investigations into the related compound W1302 have shown that it can inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory mediators. nih.govnih.gov This modulation of inflammatory pathways represents another avenue through which thiazole derivatives may exert their protective effects in biological systems.

Antiviral Activity Investigations (Based on Structural Analogies)

The thiazole nucleus is a common feature in a variety of compounds exhibiting a broad spectrum of antiviral activities. nih.gov This has led to investigations into the potential antiviral properties of this compound based on its structural similarity to other active thiazole derivatives. Research on related thiazole compounds has yielded promising results against a range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C (HCV), and flaviviruses. nih.govtandfonline.com

The diverse antiviral profiles of these analogues suggest that the thiazole ring is a versatile scaffold for the development of new antiviral agents. nih.gov For example, nitazoxanide, a thiazolide compound, demonstrates broad-spectrum activity against numerous viruses. liverpool.ac.uk The antiviral potential of these molecules makes them valuable lead structures for the development of novel therapeutics to address various viral infections. nih.gov

Table 2: Antiviral Activity of Structurally Related Thiazole Derivatives

| Thiazole Derivative Class | Target Virus Family/Genus | Examples of Target Viruses | Reference |

|---|---|---|---|

| Aminothiazoles | Orthomyxoviridae | Influenza A | nih.gov |

| General Thiazole Derivatives | Coronaviridae, Herpesviridae, Hepadnaviridae, Flaviviridae | Coronaviruses, Herpesviruses, Hepatitis B, Hepatitis C | nih.gov |

| Thiazolides (e.g., Nitazoxanide) | Broad-spectrum | Influenza A, Hepatitis B & C, SARS-CoV-2 | liverpool.ac.uk |

| Thiadiazole Sulfonamides | Tobamovirus | Tobacco Mosaic Virus (TMV) | mdpi.com |

| 4'-thionucleosides | Flaviviridae | Hepatitis C Virus (HCV) | nih.gov |

Enzyme Modulation and Receptor Binding Studies

The biological effects of this compound are likely mediated through its interaction with specific biomolecules, including enzymes and receptors, which in turn modulates various biochemical pathways.

The thiazole ring is considered crucial for the binding of this compound to its molecular targets. A key target identified for structurally similar compounds is the GABAA receptor. Studies on the related compound 2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate (B1232345) (NMZM) demonstrated that it potentiates the GABAA receptor's response to GABA, particularly at low GABA concentrations. nih.gov This positive allosteric modulation of a major inhibitory neurotransmitter receptor in the brain highlights a specific molecular interaction that could underlie the neuroprotective effects of this class of compounds. nih.gov Further evidence suggests that the binding site for NMZM on the GABAA receptor may be the same as that for the anesthetic etomidate. nih.gov

By interacting with molecular targets like the GABAA receptor, thiazole derivatives can have a significant impact on endogenous biochemical pathways. The potentiation of GABAA receptors directly enhances GABAergic neurotransmission, the primary inhibitory signaling pathway in the central nervous system. nih.gov

Furthermore, investigations into the related compound W1302 have revealed its ability to influence other critical pathways. It has been shown to stimulate the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) signal transduction cascade. nih.gov This pathway is vital for various physiological processes, including vasodilation and neuromodulation. Additionally, as mentioned previously, W1302 can inhibit the pro-inflammatory NF-κB signaling pathway. nih.govnih.gov

While specific enzyme inhibition kinetic data for this compound against enzymes such as Deoxycytidine Kinase or Indolamine-2,3-Dioxygenase 1 (IDO1) is not extensively documented, the thiazole scaffold is a common feature in many enzyme inhibitors.

IDO1 is a significant therapeutic target in oncology and immunology, as it plays a role in suppressing the immune response. nih.gov The development of IDO1 inhibitors is an active area of research, and while current lead compounds are often from other chemical classes, the versatility of the thiazole ring makes it a candidate for designing novel inhibitors. nih.gov

The study of enzyme inhibition by thiazole derivatives is broad. For example, novel thiazole-based compounds have been developed as potent inhibitors of the mitotic kinesin HSET (KIFC1), with IC50 values in the nanomolar range, demonstrating the potential for high-affinity enzyme targeting. nih.gov Similarly, other non-thiazole compounds have been studied for their inhibition of enzymes like biotin (B1667282) carboxylase, providing a framework for how the kinetics (e.g., mechanism of inhibition relative to substrates like ATP) of new inhibitors can be characterized. nih.govsemanticscholar.org

Table 3: Examples of Enzyme/Receptor Modulation by Thiazole Derivatives and Related Structures

| Compound/Derivative Class | Molecular Target | Modulatory Effect | Significance | Reference |

|---|---|---|---|---|

| 2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate (NMZM) | GABAA Receptor | Positive Allosteric Modulator | Enhances inhibitory neurotransmission | nih.gov |

| 2-(4-Methylthiazol-5-yl) ethyl nitrate hydrochloride (W1302) | NF-κB Pathway | Inhibition | Reduces inflammatory signaling | nih.govnih.gov |

| 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives | Kinesin HSET (KIFC1) | Inhibition (IC50 in nM range) | Potential anticancer activity | nih.gov |

Mechanistic Elucidation of Biological Actions

Identification and Validation of Molecular Targets

Direct molecular targets for 2-(5-Methylthiazol-4-yl)ethyl acetate (B1210297) have not been identified in published literature. However, the thiazole (B1198619) scaffold is known to interact with various biological macromolecules. For instance, some thiazole derivatives have been shown to act as antagonists for the human adenosine (B11128) A3 receptor, a G-protein coupled receptor involved in various physiological processes. nih.gov Other studies have identified enzymes such as 15-lipoxygenase (15-LOX) and carbonic anhydrase II (CA II) as targets for certain substituted thiazoles. nih.gov Additionally, a derivative of clomethiazole, which shares the 4-methylthiazole (B1212942) moiety, has been found to potentiate the GABA A receptor response in hippocampal neurons. nih.gov

Based on the activities of these related compounds, potential, yet unvalidated, molecular targets for 2-(5-Methylthiazol-4-yl)ethyl acetate could include a range of receptors and enzymes. The presence of the ester group and the specific substitution pattern on the thiazole ring would ultimately determine its binding affinity and selectivity.

Table 1: Potential Molecular Targets for this compound Based on Related Thiazole Derivatives

| Potential Target Class | Specific Example(s) | Observed Effect of Related Thiazole |

| G-Protein Coupled Receptors | Human Adenosine A3 Receptor | Antagonism |

| Enzymes | 15-Lipoxygenase, Carbonic Anhydrase II | Inhibition |

| Ion Channels | GABA A Receptor | Potentiation of response |

This table presents hypothetical targets based on the activities of other thiazole-containing compounds and requires experimental validation for this compound.

Investigation of Cellular Signaling Pathway Modulation

The modulation of cellular signaling pathways by this compound remains uninvestigated. However, research on other thiazole derivatives provides insights into potential pathways that could be affected. For example, a structurally related compound, 2-(4-Methylthiazol-5-yl) ethyl nitrate (B79036) hydrochloride, has been shown to modulate the nuclear factor kappa B (NF-κB) signaling pathway in the context of chronic cerebral hypoperfusion. nih.gov The NF-κB pathway is a critical regulator of inflammation, and its modulation by thiazole compounds suggests a potential anti-inflammatory role. nih.govnih.gov

Furthermore, the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cellular processes like proliferation and differentiation, has been identified as a target for some benzothiazole (B30560) derivatives. nih.gov Given the structural similarities, it is plausible that this compound could also influence MAPK or related signaling pathways. However, without direct experimental evidence, this remains speculative.

Delineation of Structure-Mechanism Relationships

While a specific structure-mechanism relationship for this compound has not been delineated, general principles can be drawn from studies on other thiazole derivatives. The biological activity of thiazole compounds is highly dependent on the nature and position of their substituents.

For instance, in a series of thiazole and thiadiazole derivatives acting as adenosine A3 receptor antagonists, the presence of a methoxy (B1213986) group on a phenyl ring and N-acetyl or propionyl substitutions on the core ring system were found to significantly increase binding affinity and selectivity. nih.gov This highlights the importance of specific functional groups in determining the interaction with a molecular target. In the case of this compound, the methyl group at the 5-position of the thiazole ring and the ethyl acetate group at the 4-position are key structural features. The ester moiety, in particular, could influence the compound's polarity, membrane permeability, and potential for hydrolysis by cellular esterases, which would in turn affect its bioavailability and interaction with intracellular targets. The thiazole ring itself is suggested to be crucial for binding to certain enzymes or receptors.

Biotransformation and Metabolic Fate in Model Biological Systems

There is no specific data on the biotransformation and metabolic fate of this compound. However, general metabolic pathways for thiazole-containing drugs have been studied. The metabolism of thiazoles often involves cytochrome P450 (CYP) enzymes and can lead to the formation of reactive metabolites. fz-juelich.denih.gov

Common metabolic reactions for the thiazole ring include oxidation of the sulfur atom to form sulfoxides, or epoxidation of the ring. nih.gov In some cases, a novel metabolic pathway involving thiazole ring opening to form an aldehyde metabolite has been identified in liver microsome studies of other thiazole-containing compounds. nih.gov The ethyl acetate side chain of this compound is likely susceptible to hydrolysis by esterases, which would yield the corresponding alcohol, 2-(5-methylthiazol-4-yl)ethanol, and acetic acid. This hydrolysis could be a key step in its metabolism and clearance.

Table 2: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Potential Metabolite(s) | Enzymatic System (Hypothesized) |

| Ester Hydrolysis | 2-(5-Methylthiazol-4-yl)ethanol, Acetic acid | Esterases |

| Sulfur Oxidation | This compound S-oxide | Cytochrome P450 |

| Ring Epoxidation | Epoxide derivative | Cytochrome P450 |

| Ring Opening | Aldehyde derivative | Cytochrome P450 |

This table outlines plausible metabolic transformations based on general knowledge of drug metabolism and studies on other thiazole compounds. These pathways have not been experimentally confirmed for this compound.

Synthetic Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Novel Analogues

The rational design of new analogues of 2-(5-Methylthiazol-4-yl)ethyl acetate (B1210297) is centered on strategic modifications of its core structure to enhance biological activity, selectivity, and pharmacokinetic properties. These modifications primarily target the thiazole (B1198619) ring system and the ethyl acetate moiety.

The thiazole ring is a versatile platform for structural modification. mdpi.com Various synthetic methods, such as the well-established Hantzsch thiazole synthesis, allow for the introduction of a wide array of substituents at different positions of the ring. For the 2-(5-Methylthiazol-4-yl)ethyl acetate scaffold, modifications can be envisioned at the C2 and N3 positions of the thiazole ring.

Common strategies for modifying the thiazole ring include:

Substitution at the C2 position: The C2 position of the thiazole ring is often targeted for substitution to modulate biological activity. Introduction of amino, alkyl, aryl, or heterocyclic groups at this position can significantly influence the compound's interaction with biological targets. For instance, the introduction of an amino group can serve as a handle for further derivatization, leading to the synthesis of amides, sulfonamides, and ureas, each with distinct physicochemical properties.

N-alkylation or N-arylation: The nitrogen atom of the thiazole ring can be alkylated or arylated to introduce further diversity. This modification can impact the compound's polarity, lipophilicity, and metabolic stability.

Introduction of fused ring systems: The thiazole ring can be annulated with other heterocyclic or carbocyclic rings to create more complex and rigid structures. This approach can lead to compounds with novel pharmacological profiles.

The ethyl acetate side chain at the C4 position of the thiazole ring is another key site for modification. Variations in this moiety can affect the compound's solubility, metabolic stability, and ability to act as a prodrug.

Key modifications to the ethyl acetate moiety include:

Ester hydrolysis and derivatization: The ester can be hydrolyzed to the corresponding alcohol, 5-(2-hydroxyethyl)-4-methylthiazole. This alcohol serves as a versatile intermediate for the synthesis of a wide range of new analogues, including ethers, carbonates, and other esters with varying chain lengths and functionalities.

Amide formation: The ethyl acetate can be converted to the corresponding amide by reaction with various amines. This introduces a hydrogen bond donor and acceptor, which can alter the compound's binding properties with biological targets.

Chain length modification: The length of the ethyl linker can be extended or shortened to optimize the spatial orientation of the functional group relative to the thiazole ring.

The introduction of diverse substituents at various positions of the this compound scaffold is a cornerstone of efforts to enhance its biological activity. The choice of substituents is guided by an understanding of the structure-activity relationships within the broader class of thiazole-containing compounds.

Commonly introduced substituents to enhance bioactivity include:

Halogens: Introduction of fluorine, chlorine, or bromine atoms can enhance membrane permeability, metabolic stability, and binding affinity through halogen bonding.

Aromatic and Heterocyclic Rings: Phenyl, pyridyl, or other aromatic and heterocyclic rings can be introduced to engage in π-π stacking or other non-covalent interactions with biological targets. The substitution pattern on these rings can be further fine-tuned to optimize activity.

Electron-donating and Electron-withdrawing Groups: The electronic properties of the thiazole ring and its substituents can be modulated by the introduction of electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., nitro, cyano). These modifications can influence the compound's reactivity and interaction with target proteins.

Systematic Structure-Activity Relationship Analysis

A systematic analysis of the structure-activity relationship (SAR) is crucial for understanding how specific structural modifications impact the biological potency of this compound analogues. This analysis involves synthesizing a library of related compounds and evaluating their activity in relevant biological assays.

By systematically varying the substituents and linkers in the this compound scaffold, researchers can establish correlations between specific structural features and biological potency. For example, in many classes of bioactive thiazoles, the presence of a halogenated phenyl ring at the C2 position has been shown to enhance anticancer or antimicrobial activity. mdpi.com Similarly, the nature of the substituent at the C5 position can influence selectivity for different biological targets.

An illustrative SAR table for a hypothetical series of this compound analogues with anticancer activity is presented below. This table demonstrates how variations in substituents at the C2 position of the thiazole ring and modifications of the ethyl acetate moiety could influence their potency, represented by IC50 values.

| Compound | R1 (at C2 of Thiazole) | R2 (Modification of Ethyl Acetate Moiety) | Anticancer Activity (IC50, µM) |

|---|---|---|---|

| 1 | -H | -OCOCH3 | 50.5 |

| 2 | -NH2 | -OCOCH3 | 25.2 |

| 3 | -NH-Phenyl | -OCOCH3 | 10.8 |

| 4 | -NH-(4-Chlorophenyl) | -OCOCH3 | 5.1 |

| 5 | -H | -OH | >100 |

| 6 | -NH-(4-Chlorophenyl) | -OH | 8.3 |

| 7 | -NH-(4-Chlorophenyl) | -NH-Phenyl | 15.6 |

This table is a hypothetical representation to illustrate SAR principles and is not based on experimentally determined values for this specific compound series.

Based on the SAR data, a set of design principles can be formulated to guide the optimization of bioactive compounds derived from the this compound scaffold. These principles provide a roadmap for medicinal chemists to design next-generation analogues with improved therapeutic potential.

Key design principles may include:

Requirement of a C2-substituent: The presence of a substituent, particularly an amino or substituted amino group, at the C2 position of the thiazole ring appears to be crucial for enhanced biological activity.

Importance of Aromatic/Heterocyclic Moieties: The introduction of an aromatic ring, especially a halogenated one, at the C2-amino position often leads to a significant increase in potency.

Lipophilicity and Electronic Effects: A balance of lipophilicity and electronic properties is essential for optimal activity. The introduction of lipophilic and electron-withdrawing groups can enhance potency, but excessive lipophilicity may lead to off-target effects and poor pharmacokinetic profiles.

By iteratively applying these design principles and conducting further rounds of synthesis and biological evaluation, it is possible to develop highly potent and selective analogues of this compound for a range of therapeutic applications.

Development of Hybrid Compounds and Prodrug Strategies (e.g., Nitric Oxide-Chimeras)

While specific research on hybrid compounds or prodrugs directly derived from this compound is not extensively documented in publicly available literature, the development of related thiazole-containing molecules as nitric oxide (NO) donors provides significant insight into prodrug strategies for this class of compounds. A notable example is the development of 2-(4-Methylthiazol-5-yl) ethyl nitrate (B79036) hydrochloride (W1302), a novel nitric oxide donor (NOD) derived from clomethiazole. nih.govnih.gov This compound serves as a structural analogue and a case study for the potential therapeutic applications of thiazole-based NO-chimeras.

The rationale behind developing such prodrugs is to leverage the therapeutic benefits of nitric oxide. nih.gov A loss of NO bioavailability is implicated in the pathophysiology of various conditions, making the targeted delivery of NO a promising therapeutic strategy. nih.govnih.gov By chemically linking an NO-donating moiety (in this case, a nitrate ester) to a thiazole scaffold, the resulting compound can act as a carrier molecule that releases NO under specific physiological conditions.

Research on W1302 has primarily focused on its potential in treating neurodegenerative diseases such as vascular dementia (VaD) and Alzheimer's disease. nih.gov Hypertension is a significant risk factor for VaD and is associated with reduced vascular NO bioavailability, increased inflammation, and oxidative stress. nih.gov W1302 is being investigated for its ability to counteract these effects by providing an exogenous source of NO. nih.govnih.gov Studies have shown that W1302 can ameliorate cognitive impairment in animal models of chronic cerebral hypoperfusion. nih.govnih.gov The proposed mechanism involves the release of NO, which can help in modulating oxidative stress and inflammatory pathways, such as the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.gov

The development of W1302 highlights a key prodrug strategy: the creation of hybrid molecules that combine a pharmacologically active scaffold (the thiazole ring) with a nitric oxide-donating group. This approach aims to enhance the therapeutic profile of the parent molecule or to confer new therapeutic properties through the localized release of NO. The synthesis of such compounds typically involves the chemical modification of the parent thiazole derivative to incorporate a nitrate ester or other NO-releasing functional group. researchgate.netmdpi.com

The table below summarizes the key information regarding the thiazole-based nitric oxide donor, W1302.

| Compound Name | Chemical Structure | Therapeutic Target/Application | Mechanism of Action |

| 2-(4-Methylthiazol-5-yl) ethyl nitrate hydrochloride (W1302) | C₇H₁₀N₂O₃S·HCl | Vascular Dementia, Alzheimer's Disease | Nitric Oxide Donor (NOD); modulates oxidative stress and NF-κB signaling pathway |

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, such as an enzyme or a receptor. For 2-(5-Methylthiazol-4-yl)ethyl acetate (B1210297), this approach could elucidate its potential biological activities.

The process would involve:

Preparation of the Ligand: The 3D structure of 2-(5-Methylthiazol-4-yl)ethyl acetate would be generated and optimized to find its most stable, low-energy conformation.

Target Selection and Preparation: A specific protein target would be chosen based on a hypothesis about the compound's mechanism of action. For instance, studies on other thiazole-containing molecules have investigated targets like cyclooxygenase (COX) enzymes, tubulin, and various kinases. mdpi.comnih.govnih.gov The 3D crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Molecular Docking: Using software like AutoDock or Schrödinger Suite, the ligand would be virtually "docked" into the binding site of the protein. The program would sample numerous possible conformations and orientations of the ligand within the site and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The results, typically presented as binding energies (e.g., in kcal/mol) and visualizations of the binding pose, could predict whether the compound is likely to be an inhibitor or activator of the target. For example, docking studies on other novel thiazole (B1198619) derivatives have successfully identified key amino acid residues responsible for binding and have correlated lower binding energies with higher biological activity. acs.orgnih.govmdpi.com Although no specific docking studies for this compound have been published, this methodology remains a critical first step in virtual screening and drug discovery.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, which govern its structure, stability, and reactivity. researchgate.net For this compound, these calculations could provide valuable data.

Key parameters that can be calculated include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the ground state.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other reagents or biological targets.

Global Reactivity Descriptors: Parameters such as hardness, softness, and electrophilicity can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

In Silico Analysis of Molecular Interactions and Transformations

In silico analysis encompasses a broad range of computational techniques to study molecular systems. Beyond docking, this includes molecular dynamics (MD) simulations and the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of a potential ligand-protein interaction, MD simulations can model the dynamic behavior of the complex over time. An MD simulation would place the docked this compound-protein complex in a simulated physiological environment (water, ions) and calculate the atomic motions over nanoseconds or longer. This can confirm the stability of the binding pose predicted by docking and reveal conformational changes in the protein or ligand upon binding.

ADME Prediction: Before a compound can be considered for pharmaceutical development, its ADME properties must be assessed. Numerous computational models can predict these properties for this compound based on its structure. These models can estimate:

Solubility in water

Permeability across biological membranes (e.g., Caco-2 permeability)

Plasma protein binding

Metabolism by cytochrome P450 enzymes

Potential for toxicity

These predictions are crucial for early-stage drug discovery, helping to identify and filter out compounds with poor pharmacokinetic profiles. In silico ADME studies are routinely performed on novel series of thiazole derivatives to assess their drug-likeness. acs.orgnih.gov

Predictive Spectroscopy (e.g., Computational NMR, IR)

Quantum chemistry methods can be used to predict the spectroscopic properties of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and assign its spectral peaks.

Computational NMR: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The calculated shifts are often scaled or referenced against a standard (like tetramethylsilane) to improve agreement with experimental values. This can be particularly useful for resolving ambiguities in complex spectra or for confirming the structure of a newly synthesized compound.

Computational IR: Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These frequencies arise from the stretching, bending, and other vibrations of the molecule's chemical bonds. Theoretical IR spectra can help in the assignment of key functional groups, such as the C=O stretch of the acetate group (~1740 cm⁻¹) and vibrations associated with the thiazole ring.

Although no published studies present a direct comparison of experimental and computationally predicted spectra for this compound, this is a standard validation technique in synthetic and computational chemistry. researchgate.net

Structural Bioinformatics Approaches to Enzyme and Receptor Binding Profiling

Structural bioinformatics integrates computational biology and structural biology to analyze and predict the function of biological macromolecules. For this compound, these approaches can be used to perform large-scale virtual screening to identify its most likely biological targets.

This can be achieved through:

Reverse Docking: Instead of docking a single ligand into one target, reverse docking screens a single ligand against a large library of protein structures. This can help identify potential on-target and off-target interactions, providing hypotheses about the molecule's mechanism of action and potential side effects.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. By comparing the structure of this compound to known pharmacophore models for various enzymes and receptors, one could predict its likely biological targets.

Binding Site Similarity Analysis: This method compares the predicted binding site of a target protein with a database of known binding sites. If a significant similarity is found, it suggests that ligands for one protein may also bind to the other.

These large-scale screening methods are powerful tools for drug repositioning and for understanding the polypharmacology (the ability of a drug to interact with multiple targets) of a compound. While no such profiling has been published for this compound, these techniques are widely applied in modern drug discovery for other thiazole-containing scaffolds. mdpi.comacs.org

Q & A

Q. What are the optimal synthetic routes for 2-(5-Methylthiazol-4-yl)ethyl acetate, and what experimental conditions ensure high yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of thiazole intermediates followed by esterification or coupling. A common approach includes:

- Step 1 : Synthesis of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., toluene/water mixtures, 5–7 h at reflux) .

- Step 2 : Esterification or coupling using reagents like EDC·HCl and HOBt in dichloromethane (DCM) with triethylamine (TEA) as a base, stirred at low temperatures initially and then at room temperature .

- Yield Optimization : Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) and purification via crystallization (ethanol) or column chromatography .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the thiazole ring protons (δ 6.5–8.5 ppm) and acetate/ester groups (δ 1.9–2.1 ppm for CH₃CO) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H⁺] at m/z 216.06) .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch for acetate) and 1600–1500 cm⁻¹ (thiazole ring vibrations) .

Q. How can researchers design experiments to minimize variability in synthetic protocols for this compound?

- Design of Experiments (DOE) : Use factorial designs to screen critical variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can optimize reflux time, solvent polarity, and coupling agent stoichiometry .

- Statistical Analysis : Apply ANOVA to identify significant factors affecting yield and purity .

Advanced Research Questions

Q. How can computational methods enhance the understanding of reaction mechanisms for synthesizing this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates in cyclization or esterification steps. Tools like Gaussian or ORCA can predict activation energies and regioselectivity .

- Reaction Path Search : Employ ICReDD’s approach, combining quantum calculations with experimental data to narrow optimal conditions (e.g., solvent effects on coupling efficiency) .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data for this compound?

- Cross-Validation : Compare NMR data with structurally analogous thiazoles (e.g., 5-Ethenyl-4-methylthiazole, δ 6.5–8.5 ppm for thiazole protons) to confirm assignments .

- HPLC-MS Coupling : Use hyphenated techniques to isolate impurities and identify side products (e.g., unreacted intermediates or hydrolysis byproducts) .

Q. How can researchers optimize reaction scalability while maintaining safety and efficiency?

- Process Intensification : Explore continuous-flow reactors for hazardous steps (e.g., azide reactions) to minimize risks .

- Safety Protocols : Follow GHS guidelines for handling thiazoles (e.g., PPE, ventilation) and store under inert atmospheres to prevent oxidation .

Methodological Challenges and Solutions

Q. How do solvent polarity and catalyst selection influence the stability of this compound during synthesis?

- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize intermediates but may require low temperatures to prevent ester hydrolysis .

- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) to balance reactivity and byproduct formation .

Q. What are the best practices for validating synthetic routes in interdisciplinary research settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products